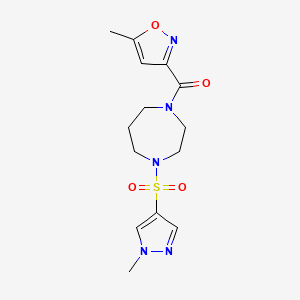

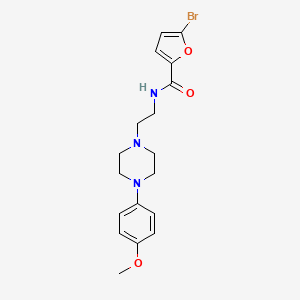

![molecular formula C13H13N3O3 B2795003 N-(苯并[d][1,3]二氧杂环戊-5-基)-1,5-二甲基-1H-吡唑-3-甲酰胺 CAS No. 1013808-23-5](/img/structure/B2795003.png)

N-(苯并[d][1,3]二氧杂环戊-5-基)-1,5-二甲基-1H-吡唑-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(benzo[d][1,3]dioxol-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling . Another study reported the synthesis of (E)-N′-(benzo[d][1,3]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide via a simple condensation method .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as 1H NMR, 13C NMR, FT-IR, and UV-Vis spectroscopy . The crystal structures were analyzed using the single crystal X-ray diffraction method .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties were synthesized via a Pd-catalyzed C-N cross-coupling .科学研究应用

合成方法和用途

吡唑和喹喔啉等杂环化合物的合成因其在制药、染料和材料科学中的广泛应用而被广泛研究。Dar 和 Shamsuzzaman 的一篇简洁综述强调了吡唑部分作为药物化学中药效团的重要性,展示了其作为有机合成中合成子的多样生物活性和用途 (Dar & Shamsuzzaman, 2015)。同样,Pareek 和 Kishor 综述的喹喔啉衍生物因其抗肿瘤特性和作为催化剂配体的应用而著称,进一步强调了这些杂环骨架的合成多功能性和功能重要性 (Pareek & Kishor, 2015)。

生物学意义

最近的研究重点关注针对特定病原体的小分子,说明了结构相关化合物在解决农业和健康相关问题方面的潜力。Kaddouri 等人探索了针对尖孢镰刀菌的小分子的抗真菌药效团位点,强调了结构特征在生物活性中的重要性 (Kaddouri 等人,2022)。这项研究强调了精心设计的分子对于靶向生物效应的相关性,可能指导新型抗真菌剂的开发。

作用机制

Target of Action

Similar compounds with a benzo[d][1,3]dioxol-5-yl structure have been reported to exhibit activity against various cancer cell lines .

Mode of Action

It’s known that similar compounds can cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Result of Action

The compound’s action results in significant changes at the molecular and cellular levels. As mentioned earlier, similar compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells . This implies that the compound could potentially lead to the death of cancer cells, thereby inhibiting tumor growth.

安全和危害

未来方向

Future research could focus on further optimization of similar compounds to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . Another potential direction could be the discovery and development of novel auxin receptor agonists .

属性

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-1,5-dimethylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c1-8-5-10(15-16(8)2)13(17)14-9-3-4-11-12(6-9)19-7-18-11/h3-6H,7H2,1-2H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTNPLYGIANXAQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)NC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-Chloro-5-(ethanesulfonyl)phenyl]methanol](/img/structure/B2794920.png)

![2-(4-methylbenzamido)-N-(pyridin-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2794922.png)

![N-(2,6-diethylphenyl)-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-2-pyrrolidinecarboxamide](/img/structure/B2794924.png)

![5'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-pyrrolo[2,3-b]pyridine]-2',4-dione](/img/structure/B2794933.png)

![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2794934.png)

![2-[(1R,2S,4R)-2-Amino-4-[(2-methylpropan-2-yl)oxy]cyclobutyl]acetic acid;hydrochloride](/img/structure/B2794938.png)

![5-(2-chlorobenzyl)-7-(furan-2-yl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2794942.png)